3-Methyl-4-nitrobenzyl bromide
CAS No.: 141281-38-1
Cat. No.: VC21104570
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141281-38-1 |
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Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | 4-(bromomethyl)-2-methyl-1-nitrobenzene |
Standard InChI | InChI=1S/C8H8BrNO2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Standard InChI Key | WOUWGCLQOJPWHS-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CBr)[N+](=O)[O-] |
Canonical SMILES | CC1=C(C=CC(=C1)CBr)[N+](=O)[O-] |
Introduction
Property | Value |
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Molecular Formula | C8H8BrNO2 |
Molecular Weight | 230.06 g/mol |
CAS Number | 141281-38-1 |
IUPAC Name | 4-(bromomethyl)-2-methyl-1-nitrobenzene |
Physical Appearance | Crystalline solid (typically pale yellow) |
Electronic Structure and Characteristics
The electronic structure of 3-Methyl-4-nitrobenzyl bromide is characterized by the interplay between electron-donating and electron-withdrawing groups. The methyl group at position 3 exhibits electron-donating properties through inductive and hyperconjugation effects, while the nitro group at position 4 is strongly electron-withdrawing through both inductive and resonance effects. This creates a unique electronic distribution across the benzene ring.
The bromomethyl group serves as a reactive electrophilic center, with the bromine atom acting as an excellent leaving group in nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group para to the bromomethyl position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
Synthesis Methods
Laboratory Preparation Approaches
The synthesis of 3-Methyl-4-nitrobenzyl bromide typically follows one of several established routes, with the most common approaches involving either:
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Nitration of 3-methylbenzyl bromide using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (typically 0-5°C to minimize formation of side products)
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Sequential functionalization starting from 3-methyltoluene (m-xylene), involving nitration followed by benzylic bromination using N-bromosuccinimide (NBS) or molecular bromine with radical initiators
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Alternative approaches utilizing directed ortho-metalation strategies to introduce the nitro group regioselectively
The nitration step typically requires careful temperature control to ensure selective para-nitration relative to the methyl group, as the methyl group serves as an ortho/para-directing substituent in electrophilic aromatic substitution reactions.
Reaction Optimization Considerations
Several factors influence the yield and purity of 3-Methyl-4-nitrobenzyl bromide synthesis:
Table 2.1: Critical Parameters in Synthesis Optimization
Parameter | Significance | Optimal Conditions |
---|---|---|
Temperature | Controls regioselectivity of nitration | 0-5°C for nitration step |
Acid Concentration | Affects nitration rate and selectivity | 65-70% HNO3, 90-98% H2SO4 |
Reaction Time | Impacts conversion and side product formation | 2-4 hours for nitration |
Light Exposure | Influences radical bromination | UV light for radical bromination |
Solvent Selection | Affects solubility and reaction rate | CCl4 or CH2Cl2 for bromination |
Purification typically involves recrystallization from appropriate solvent systems or column chromatography to separate the target compound from isomeric byproducts and starting materials.
Chemical Reactivity Profile
Nucleophilic Substitution Reactions
The bromomethyl group of 3-Methyl-4-nitrobenzyl bromide readily participates in nucleophilic substitution reactions, primarily through SN2 mechanisms. The benzylic position is activated toward nucleophilic attack, with the bromide serving as an excellent leaving group. The electron-withdrawing nitro group further enhances this reactivity by stabilizing the developing negative charge in the transition state.
Common nucleophiles that react with 3-Methyl-4-nitrobenzyl bromide include:
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Oxygen nucleophiles (alcohols, alkoxides) forming ethers
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Nitrogen nucleophiles (amines, azides) forming amines or azides
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Sulfur nucleophiles (thiols, thiolates) forming thioethers
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Carbon nucleophiles (cyanides, malonates) forming C-C bonds
These transformations typically proceed under mild conditions in polar aprotic solvents like DMF, DMSO, or acetone, which stabilize the charged intermediates in the SN2 pathway.
Reduction of the Nitro Group
The nitro group in 3-Methyl-4-nitrobenzyl bromide can be selectively reduced to an amino group through various methods:
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Catalytic hydrogenation using H2 with palladium, platinum, or nickel catalysts
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Metal/acid systems such as Fe/HCl, Sn/HCl, or Zn/NH4Cl
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Selective reducing agents like sodium dithionite (Na2S2O4)
The selective reduction of the nitro group while preserving the benzylic bromide requires careful control of reaction conditions, as the bromomethyl group is also susceptible to reduction under certain conditions.
Transformations of the Methyl Group
The methyl group at position 3 can undergo various transformations:
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Oxidation to carboxylic acid using strong oxidants like KMnO4
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Radical bromination to form polyhalogenated derivatives
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Deprotonation under strong basic conditions to form benzylic anions for further functionalization
Cross-Coupling Reactions
After appropriate functionalization, derivatives of 3-Methyl-4-nitrobenzyl bromide can participate in various cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination with amines
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Heck reactions with olefins
These transformations greatly expand the synthetic utility of this compound in constructing more complex molecular architectures.
Applications in Chemical Synthesis
Role as a Synthetic Building Block
3-Methyl-4-nitrobenzyl bromide serves as a valuable intermediate in the synthesis of various compounds of interest in medicinal chemistry, materials science, and agrochemicals. Its versatility stems from the presence of multiple functional handles that can be selectively modified:
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The bromomethyl group provides an entry point for introducing diverse functionalities through nucleophilic substitution
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The nitro group can be transformed to amines, diazonium salts, or other nitrogen-containing functional groups
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The methyl group offers a site for oxidation or radical functionalization
These features make 3-Methyl-4-nitrobenzyl bromide particularly useful in divergent synthesis approaches, where a common intermediate is transformed into multiple derivatives for structure-activity relationship studies.
Preparation of Heterocyclic Compounds
3-Methyl-4-nitrobenzyl bromide serves as an important precursor in the synthesis of various heterocyclic compounds:
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Imidazole and benzimidazole derivatives through reaction with appropriate nitrogen nucleophiles
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Quinoline and isoquinoline scaffolds through sequential functionalization
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Various N-heterocyclic compounds following reduction of the nitro group and intramolecular cyclization
The compound's reactivity profile enables efficient construction of these important heterocyclic scaffolds, which feature prominently in pharmaceutical compounds and materials science applications.
Synthesis of Bioactive Molecules
Research indicates that 3-Methyl-4-nitrobenzyl bromide and its derivatives are valuable intermediates in the synthesis of compounds with various biological activities:
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Antimicrobial agents targeting both Gram-positive and Gram-negative bacteria
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Anti-inflammatory compounds that modulate cytokine production
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Anticancer agents that induce apoptosis in various cancer cell lines
The structural features of compounds derived from 3-Methyl-4-nitrobenzyl bromide can be systematically modified to optimize their interactions with biological targets, enabling the development of more effective therapeutic agents.
Biological Activity Studies
Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Nitrobenzyl derivatives | Moraxella species | 12 μg/mL |
Nitrobenzyl derivatives | Staphylococcus aureus | 8 μg/mL |
The antimicrobial properties of these compounds may be attributed to several mechanisms:
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Interaction with bacterial cell wall components
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Disruption of membrane integrity
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Interference with essential enzymes or metabolic pathways
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Formation of reactive species upon reduction of the nitro group
Structure-activity relationship studies indicate that modifications to the benzyl structure, such as those present in 3-Methyl-4-nitrobenzyl bromide, can significantly influence antimicrobial efficacy, suggesting opportunities for developing more potent antimicrobial agents.
Anti-inflammatory Activity
Derivatives of nitrobenzyl compounds have demonstrated promising anti-inflammatory properties in various experimental models. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 5.2: Anti-inflammatory Effects of Nitrobenzyl Compounds
Compound Class | Target | Inhibitory Concentration (IC50) |
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Nitrobenzyl derivatives | TNF-α inhibition | 15 μM |
Nitrobenzyl derivatives | IL-6 inhibition | 10 μM |
The anti-inflammatory mechanisms may involve:
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Inhibition of NF-κB signaling pathway
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Modulation of mitogen-activated protein kinase (MAPK) cascades
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Interference with cyclooxygenase (COX) or lipoxygenase (LOX) enzymes
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Scavenging of reactive oxygen species
These findings suggest potential applications in the development of novel anti-inflammatory agents for various inflammatory conditions.
Anticancer Activity
Perhaps most significantly, research has demonstrated that certain derivatives related to 3-Methyl-4-nitrobenzyl bromide exhibit potent cytotoxic effects against various cancer cell lines. These compounds have shown promising activity against breast cancer, colon cancer, and other malignancies.
Table 5.3: Anticancer Activity of Nitrobenzyl Derivatives
Compound Class | Cancer Cell Line | IC50 Value |
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Nitrobenzyl derivatives | MDA-MB-231 (Breast cancer) | 2.14 μM |
Nitrobenzyl derivatives | HT-29 (Colon cancer) | 0.96 μM |
Mechanistic studies suggest that the anticancer activity may involve:
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Induction of apoptosis through both intrinsic and extrinsic pathways
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Cell cycle arrest at specific checkpoints
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Generation of reactive oxygen species leading to oxidative stress
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Inhibition of key enzymes involved in DNA replication or repair
The structure-activity relationships established in these studies provide valuable guidance for the design of more potent and selective anticancer agents based on the 3-Methyl-4-nitrobenzyl bromide scaffold.
Structure-Activity Relationship Studies
Electronic Effects on Biological Activity
The biological activity of 3-Methyl-4-nitrobenzyl bromide derivatives is significantly influenced by the electronic properties of substituents on the aromatic ring. The methyl group at position 3 contributes electron density through inductive and hyperconjugative effects, while the nitro group at position 4 withdraws electron density through both inductive and resonance effects.
This electronic distribution affects:
Systematic modification of these electronic properties through substituent variation has led to derivatives with enhanced biological activities and improved physicochemical properties.
Steric Considerations
Steric factors also play a crucial role in determining the biological activity of 3-Methyl-4-nitrobenzyl bromide derivatives. The three-dimensional arrangement of substituents influences:
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Binding affinity to target proteins
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Membrane permeability and cellular uptake
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Metabolic stability and pharmacokinetic properties
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Selectivity for specific biological targets
Computational studies and molecular modeling have been valuable tools in understanding these steric effects and guiding the rational design of more effective derivatives.
Comparative Analysis with Related Compounds
Comparing 3-Methyl-4-nitrobenzyl bromide with structurally related compounds provides insights into the structural features that influence chemical reactivity and biological activity.
Table 6.1: Comparison with Related Compounds
Compound | Structural Difference | Effect on Reactivity/Activity |
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4-Nitrobenzyl bromide | Lacks methyl group at position 3 | Similar electrophilicity, different electronic distribution |
3-Methylbenzyl bromide | Lacks nitro group at position 4 | Reduced electrophilicity, different biological profile |
2-Methyl-4-nitrobenzyl bromide | Methyl group at position 2 instead of 3 | Different steric environment, altered reactivity pattern |
These comparisons highlight the unique properties conferred by the specific substitution pattern in 3-Methyl-4-nitrobenzyl bromide and guide the design of derivatives with optimized properties for specific applications.
Analytical Characterization
Spectroscopic Properties
The structural features of 3-Methyl-4-nitrobenzyl bromide give rise to characteristic spectroscopic properties that are valuable for its identification and characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy (typically recorded in CDCl3 or DMSO-d6), 3-Methyl-4-nitrobenzyl bromide exhibits the following characteristic signals:
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Methyl protons: singlet at approximately δ 2.4-2.6 ppm
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Bromomethyl protons: singlet at approximately δ 4.5-4.7 ppm
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Aromatic protons: complex pattern in the region δ 7.3-8.2 ppm, with the proton ortho to the nitro group typically appearing most downfield
In ¹³C NMR spectroscopy, characteristic signals include:
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Methyl carbon: approximately δ 20-22 ppm
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Bromomethyl carbon: approximately δ 29-32 ppm
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Aromatic carbons: series of signals between δ 125-150 ppm
Infrared (IR) Spectroscopy
IR spectroscopy of 3-Methyl-4-nitrobenzyl bromide reveals characteristic absorption bands:
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N-O stretching of nitro group: strong bands at approximately 1520-1550 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric)
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Aromatic C-H stretching: bands at approximately 3000-3100 cm⁻¹
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Methyl C-H stretching: bands at approximately 2950-2980 cm⁻¹
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C-Br stretching: bands in the region 600-750 cm⁻¹
Mass Spectrometry
Mass spectrometric analysis of 3-Methyl-4-nitrobenzyl bromide typically shows:
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Molecular ion peaks corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)
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Characteristic fragmentation patterns including loss of bromine, loss of NO2, and various ring fragmentations
Chromatographic Behavior
The chromatographic properties of 3-Methyl-4-nitrobenzyl bromide are important for its purification and analysis:
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High-Performance Liquid Chromatography (HPLC): Typical retention on reverse-phase columns (C18) using methanol/water or acetonitrile/water mobile phases
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Thin-Layer Chromatography (TLC): Moderate to high Rf values in common solvent systems like ethyl acetate/hexane mixtures
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Gas Chromatography (GC): Requires derivatization due to thermal instability of the bromomethyl group
These chromatographic characteristics are valuable for monitoring reactions, assessing purity, and developing separation methods for 3-Methyl-4-nitrobenzyl bromide and its derivatives.
Future Research Directions
Synthetic Methodology Advancements
Future research in the synthesis of 3-Methyl-4-nitrobenzyl bromide and related compounds may focus on:
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Development of greener synthetic approaches with reduced environmental impact
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Catalytic methods for selective functionalization
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Flow chemistry techniques for safer handling and improved scalability
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Chemoselective methods for modification of specific functional groups
These methodological advances would expand the accessibility and utility of 3-Methyl-4-nitrobenzyl bromide in various applications.
Medicinal Chemistry Applications
The potential biological activities of 3-Methyl-4-nitrobenzyl bromide derivatives warrant further investigation in several areas:
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Systematic structure-activity relationship studies to optimize antimicrobial activity
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Detailed mechanistic studies on anti-inflammatory effects
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Development of targeted anticancer agents with improved selectivity
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Exploration of combination therapies to overcome resistance mechanisms
These studies could lead to novel therapeutic agents based on the 3-Methyl-4-nitrobenzyl bromide scaffold with improved efficacy and safety profiles.
Materials Science Applications
Emerging applications of 3-Methyl-4-nitrobenzyl bromide in materials science include:
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Development of photoresponsive materials utilizing the nitro group
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Creation of functionalized polymers with specific properties
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Design of sensors and diagnostic tools based on the reactivity of the bromomethyl group
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Exploration as precursors for metal-organic frameworks and coordination polymers
These applications leverage the unique structural features and reactivity patterns of 3-Methyl-4-nitrobenzyl bromide to create materials with tailored properties for specific applications.
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